molecular formula C11H12N2OS B13252353 2-(Morpholin-3-yl)-1,3-benzothiazole

2-(Morpholin-3-yl)-1,3-benzothiazole

Cat. No.: B13252353
M. Wt: 220.29 g/mol
InChI Key: HTRYLKRMWMMOGW-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)-1,3-benzothiazole is a heterocyclic compound that features a morpholine ring fused to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with morpholine under specific reaction conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(Morpholin-3-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a benzothiazole moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)morpholine

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9/h1-4,9,12H,5-7H2

InChI Key

HTRYLKRMWMMOGW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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